2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a cyano group and a dimethoxyphenyl group attached to an acrylamide backbone. It has garnered attention due to its interesting photophysical properties and its potential use in optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted acrylamides or aromatic compounds.
Scientific Research Applications
2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to the presence of the cyano and dimethoxyphenyl groups, which influence its electronic structure. The compound can undergo photoinduced electron transfer, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-hydroxyphenyl)acrylamide
- 2-Cyano-3-(4-ethoxyphenyl)acrylamide
- 2-Cyano-3-(3,4,5-trimethoxyphenyl)acrylamide
Uniqueness
2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide stands out due to its unique combination of the cyano and dimethoxyphenyl groups, which confer distinct photophysical properties. This makes it particularly suitable for applications in optoelectronics and as a fluorescent probe .
Properties
CAS No. |
19310-63-5 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
InChI Key |
UHGNGGISEFEZHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OC |
Origin of Product |
United States |
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